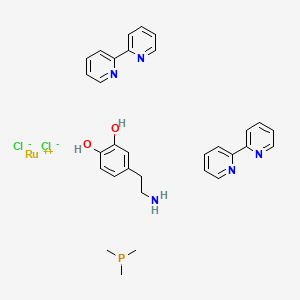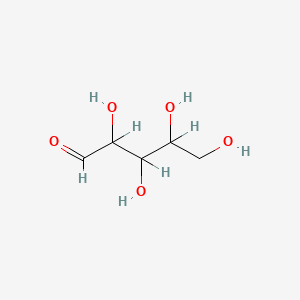
Matsukaze-lactone
Vue d'ensemble
Description
7-Methoxy-8-(7-methoxy-2-oxochromen-6-yl)chromen-2-one is a natural product found in Boenninghausenia albiflora with data available.
Applications De Recherche Scientifique
Antibacterial and Antifungal Agents
7-Methoxy-8-(7-methoxy-2-oxochromen-6-yl)chromen-2-one and its derivatives have been explored extensively in the realm of antimicrobial research. A study synthesized a series of compounds using this molecule as a precursor and tested them for antibacterial and antifungal activities. The compounds displayed significant inhibitory effects, making them potential candidates for developing new antimicrobial agents (Mahesh, Sanjeeva, Manjunath, & Venkata, 2022).
Fluorescence Properties
Researchers have synthesized derivatives of 7-Methoxy-8-(7-methoxy-2-oxochromen-6-yl)chromen-2-one and analyzed their fluorescence properties. The resulting compounds demonstrated excellent fluorescence both in solution and in solid states, indicating potential applications in optical materials and sensors (Shi, Liang, & Zhang, 2017).
Molecular Docking and Drug Design
The molecule and its analogs have been used in molecular docking studies to understand their interaction with biological targets. This research is crucial in the drug design process, where the understanding of molecular interactions with specific proteins can lead to the development of new therapeutic agents. Studies involving novel synthesized compounds showed significant interaction with oxidoreductase proteins, indicating their potential in drug discovery (Mandala et al., 2013).
Antimicrobial Activity and Molecular Recognition
Another intriguing application lies in the field of antimicrobial activity and molecular recognition. Compounds synthesized from 7-Methoxy-8-(7-methoxy-2-oxochromen-6-yl)chromen-2-one have been tested against various bacterial strains, showing high levels of bacteriostatic and bactericidal activity. These findings suggest potential applications in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Orientations Futures
: Xiang Yu, You-Fang Zhao, Yan Qin, Jing Yan, and Ya-Fang Chen. “The crystal structure of N′-((1E,2E)-4-(7-methoxy-2-oxo-2H-chromen-8-yl)-2-methylbut-2-en-1-ylidene)-3-methylbenzohydrazide, C23H22N2O4.” Zeitschrift für Kristallographie - New Crystal Structures, 2019. Link
: “Discovery and molecular docking simulation of 7-hydroxy-6-methoxy-2H-chromen-2-one as a potential inhibitor of human topoisomerase IIα.” Pakistan Journal of Pharmaceutical Sciences, 2019. Link
: “Synthesis, characterization, and antimicrobial activity of some new [ (4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins.” Research on Chemical Intermediates, 2011. [Link](https://link.springer.com/article/10.
Propriétés
IUPAC Name |
7-methoxy-8-(7-methoxy-2-oxochromen-6-yl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O6/c1-23-14-6-3-11-4-7-18(22)26-20(11)19(14)13-9-12-5-8-17(21)25-15(12)10-16(13)24-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNSSVSQSNJVCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=CC(=O)O2)C3=C(C=C4C(=C3)C=CC(=O)O4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





